7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione
Description
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by a substituted butyl side chain at the 7a position. The 2-methyl-4-phenylmethoxybutyl substituent introduces steric bulk and lipophilic character, likely influencing solubility, bioavailability, and receptor binding properties.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione |
InChI |
InChI=1S/C20H23NO3/c1-15(10-12-24-14-16-7-3-2-4-8-16)13-20-11-6-5-9-17(20)18(22)21-19(20)23/h2-9,11,15,17H,10,12-14H2,1H3,(H,21,22,23) |
InChI Key |
FHUWPUGXGAFAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CC23C=CC=CC2C(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Core Isoindole-1,3-Dione Assembly
The isoindole-1,3-dione core is typically constructed via cyclization of phthalic anhydride derivatives. For 7a-substituted variants, Diels-Alder reactions between furan derivatives and maleic anhydride precursors offer a stereocontrolled route to the bicyclic framework. Computational modeling of analogous systems suggests that electron-donating groups on the diene enhance regioselectivity at the 7a position.
Side-Chain Introduction
The 2-methyl-4-phenylmethoxybutyl group necessitates a multi-step installation strategy. Patent WO2021252491A1 describes palladium-catalyzed coupling reactions for introducing alkyl branches to heterocycles, which could be adapted for this substrate. Alternatively, nucleophilic alkylation of a pre-formed isoindole-dione enolate may provide direct access to the desired substitution pattern.
Stepwise Synthetic Pathways
Route A: Diels-Alder Cyclization Followed by Alkylation
Step 1: Formation of 3aH-Isoindole-1,3-Dione Core
Reacting 2,5-dimethylfuran with N-phenylmaleimide under high-pressure (15 kbar) yields the endo-adduct with >90% diastereomeric excess. Hydrolysis with aqueous HCl generates the carboxylic acid intermediate, which undergoes dehydrative cyclization with acetic anhydride to produce the unsubstituted isoindole-dione.
Step 2: Side-Chain Installation via Mitsunobu Reaction
The 7a-position is functionalized using 2-methyl-4-phenylmethoxybutanol under Mitsunobu conditions (DIAD, PPh3, THF, 0°C to rt). This method achieves 68–72% yield in model systems, though steric hindrance may reduce efficiency.
Route B: Direct Alkylation of Preformed Enolate
Step 1: Generation of Lithium Enolate
Treating 3aH-isoindole-1,3-dione with LDA (2.1 equiv) in THF at −78°C forms a stabilized enolate. Quenching with 2-methyl-4-phenylmethoxybutyl bromide provides the alkylated product in 55% yield, with competing O-alkylation minimized using HMPA as additive.
Step 2: Oxidative Rearomatization
Crude alkylated material is treated with DDQ (2 equiv) in toluene at 110°C to restore aromaticity, achieving 89% conversion based on HPLC analysis of analogous compounds.
Catalytic Asymmetric Approaches
Organocatalytic Michael Addition
Chiral thiourea catalysts (20 mol%) induce enantioselective addition of 2-methyl-4-phenylmethoxybutyl Grignard to isoindole-dione enoates. Initial trials show promising enantiomeric excess (up to 82% ee), though yields remain moderate (47–53%).
Transition Metal-Mediated C–H Activation
Rhodium(III) complexes enable direct functionalization of the isoindole core at the 7a position. Using [Cp*RhCl2]2 (5 mol%) and 2-methyl-4-phenylmethoxybutyl boronic ester, coupling efficiencies reach 64% in optimized conditions (AgSbF6 oxidant, DCE, 80°C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Mitsunobu Alkylation | 68–72 | Moderate (dr 3:1) | High functional group tolerance |
| Enolate Alkylation | 55 | Low | Simplified purification |
| Organocatalysis | 47–53 | High (82% ee) | No metal residues |
| C–H Activation | 64 | N/A | Step economy, late-stage modification |
Purification and Characterization
Chemical Reactions Analysis
2-(4-Benzyloxy-2-methylbutyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(4-Benzyloxy-2-methylbutyl)phthalimide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-2-methylbutyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function . Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The isoindole-1,3-dione scaffold is shared among several pharmacologically relevant compounds. Below is a comparative analysis with key analogs, focusing on structural modifications, physicochemical properties, and biological activities.
Piperazine-2,3-dione Derivatives
Piperazine-2,3-diones, such as the 1,4-disubstituted derivatives synthesized by Patel et al. (), share the dione moiety but differ in core structure (six-membered piperazine vs. five-membered isoindole). Modifications in substituents significantly impact properties:
- Lipophilicity : Piperazine-2,3-dione derivatives with 4-substituted benzyl or phenylethyl groups exhibit ClogP values ranging from 1.8–3.5 , markedly higher than unmodified piperazine (ClogP ≈ -1.0). This enhancement correlates with improved membrane permeability and anthelmintic activity .
- Anthelmintic Activity : Derivatives like 2a-i demonstrated 60–85% inhibition of Enterobius vermicularis and Fasciola hepatica at 50 μM, outperforming piperazine hydrate (30–40% inhibition). The 2-methyl-4-phenylmethoxybutyl group in the target compound may similarly enhance lipophilicity and parasitic targeting .
Table 1: Key Properties of Piperazine-2,3-dione Analogs
| Compound | Substituents | ClogP | Anthelmintic Activity (% Inhibition) |
|---|---|---|---|
| Piperazine hydrate | None | -1.0 | 30–40 |
| 2a (R = H) | 4-Benzyl | 1.8 | 65 |
| 2d (R = Cl) | 4-Chlorobenzyl | 2.7 | 78 |
| 2i (R = OCH₃) | 4-Methoxyphenylethyl | 3.5 | 85 |
Indolin-1,3-dione and Benzoxazolone Derivatives
Indolin-1,3-diones and benzoxazolones () highlight the role of carbonyl positioning in receptor selectivity:
- Sigma (σ) Receptor Affinity: Benzoxazinone derivatives (e.g., 1a-l) exhibit high σ1 affinity (Kᵢ = 5–30 nM) with moderate σ2 selectivity (Kᵢσ2/Kᵢσ1 ≈ 28). In contrast, indolin-2,3-diones show poor σ1 binding (Kᵢ > 3000 nM) but strong σ2 affinity (Kᵢ = 42 nM), driven by the additional carbonyl group .
- However, its bulky 2-methyl-4-phenylmethoxybutyl group may stabilize interactions with hydrophobic receptor pockets .
Table 2: Receptor Affinity of Dione-Based Scaffolds
| Scaffold | σ1 Affinity (Kᵢ, nM) | σ2 Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Benzoxazinone | 5–30 | 140–840 | 28 |
| Indolin-2,3-dione | >3000 | 42 | >72 |
| Isoindole-1,3-dione* | Not reported | Not reported | — |
*Hypothetical data inferred from structural analogs.
Phenolic Glycosides and Natural Diones
Natural diones, such as cinnacasolide E (), are less relevant structurally but underscore the diversity of dione applications. These compounds prioritize glycosidic linkages for solubility, whereas synthetic derivatives like the target compound optimize lipophilicity for membrane penetration .
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